2-[(2,4,6-Trimethylphenoxy)methyl]oxirane
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Overview
Description
2-[(2,4,6-Trimethylphenoxy)methyl]oxirane is an organic compound with the molecular formula C12H16O2. It is a member of the oxirane family, characterized by the presence of an epoxide ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4,6-Trimethylphenoxy)methyl]oxirane typically involves the reaction of 2,4,6-trimethylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions
2-[(2,4,6-Trimethylphenoxy)methyl]oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide ring under mild conditions.
Major Products Formed
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of diols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2,4,6-Trimethylphenoxy)methyl]oxirane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 2-[(2,4,6-Trimethylphenoxy)methyl]oxirane involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules. This reactivity underlies its potential biological and therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,3,6-Trimethylphenoxy)methyl]oxirane
- 2-[(4-Bromo-2,3,5-trimethylphenoxy)methyl]-2-methyloxirane
Uniqueness
2-[(2,4,6-Trimethylphenoxy)methyl]oxirane is unique due to its specific substitution pattern on the phenoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Properties
CAS No. |
51673-11-1 |
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Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
2-[(2,4,6-trimethylphenoxy)methyl]oxirane |
InChI |
InChI=1S/C12H16O2/c1-8-4-9(2)12(10(3)5-8)14-7-11-6-13-11/h4-5,11H,6-7H2,1-3H3 |
InChI Key |
VSLBTETWJICFKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCC2CO2)C |
Origin of Product |
United States |
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